1,3,4-Oxadiazole-2-carboxylic acid

Description

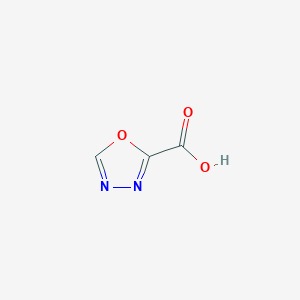

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZPQJVSAQBAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624665 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944907-12-4 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

An In-Depth Technical Guide to 1,3,4-Oxadiazole-2-carboxylic Acid: A Core Moiety for Scientific Innovation

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and application of this compound. We will move beyond a simple recitation of facts to explore the causality behind its synthetic choices and the versatile reactivity that makes it a cornerstone in modern medicinal and materials chemistry.

Heterocyclic compounds are fundamental building blocks in drug discovery, providing the structural frameworks necessary for interaction with biological targets.[1] Among these, the 1,3,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, has garnered significant attention.[2] Its prominence stems from its role as a bioisostere for amide and ester groups, a substitution that can enhance metabolic stability and improve pharmacokinetic profiles by resisting enzymatic hydrolysis.[3] Furthermore, the 1,3,4-oxadiazole nucleus is a key component in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

When functionalized with a carboxylic acid at the 2-position, the resulting molecule, this compound, becomes an exceptionally versatile synthon. The carboxylic acid handle provides a reactive site for a multitude of chemical transformations, allowing for its seamless integration into more complex molecular architectures.

Core Physicochemical & Spectral Properties

A thorough understanding of the molecule's intrinsic properties is critical for its handling, reaction setup, and analytical characterization. The electron-withdrawing nature of the oxadiazole ring significantly influences the properties of the attached carboxylic acid group.

| Property | Data/Expected Characteristics |

| Molecular Formula | C₃H₂N₂O₃ |

| Molecular Weight | 114.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | The melting points of aryl-substituted oxadiazoles are typically high; a specific value for this compound requires experimental determination.[5] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in water and non-polar organic solvents. |

| Acidity (pKa) | While no specific experimental pKa value is available in the reviewed literature, the carboxylic acid proton is expected to be more acidic than that of benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing inductive effect of the 1,3,4-oxadiazole ring. |

| ¹H NMR | A single, downfield-shifted signal for the carboxylic acid proton (typically >10 ppm in DMSO-d₆), and a singlet for the proton at the 5-position of the oxadiazole ring. |

| ¹³C NMR | Expected signals for the carboxylic carbon, and two distinct signals for the carbons at the 2- and 5-positions of the heterocyclic ring.[6] |

| IR Spectroscopy | Characteristic broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1725 cm⁻¹), and C=N and C-O-C stretching vibrations from the oxadiazole ring (approx. 1600-1650 cm⁻¹ and 1020-1070 cm⁻¹ respectively).[6] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns of the oxadiazole ring.[7] |

Synthesis: A Guided Protocol

The synthesis of this compound is not a trivial one-step process. It requires a strategic approach, typically involving the construction of the heterocyclic ring from acyclic precursors, followed by the unmasking of the carboxylic acid functionality. The most common and reliable methods involve the dehydrative cyclization of a diacylhydrazine derivative.[6]

Synthetic Workflow Overview

A robust and logical pathway involves the initial formation of an ester-protected precursor, which undergoes cyclization to form the oxadiazole ring. The final step is a simple hydrolysis to yield the target acid. This strategy is advantageous as it avoids potential side reactions associated with the free carboxylic acid during the ring-formation step.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1,3,4-Oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] 1,3,4-Oxadiazole-2-carboxylic acid, as a key building block, provides a reactive handle for the synthesis of a diverse library of derivatives. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is a synthesis of predicted values and established spectral characteristics extrapolated from closely related derivatives found in the scientific literature.

Molecular Structure and Synthesis

The structural integrity of this compound is the foundation of its chemical reactivity and spectroscopic signature.

Caption: Molecular structure of this compound.

The synthesis of the 1,3,4-oxadiazole ring system is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[2][5] For this compound, a plausible synthetic route involves the reaction of oxalic acid mono-hydrazide with a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5][6]

Caption: Synthetic pathway to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two key signals. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its deshielded environment. The proton attached to the C5 carbon of the oxadiazole ring is also expected to be in a deshielded environment and will likely appear as a sharp singlet further downfield than typical aromatic protons.

| Predicted ¹H NMR Data | |

| Proton | Expected Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 13.0 (broad s) |

| H-5 | 8.5 - 9.5 (s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton. The carbon of the carboxylic acid will be the most downfield signal. The two carbons of the 1,3,4-oxadiazole ring are in distinct chemical environments and are expected to resonate at significantly different chemical shifts. Based on data from substituted 1,3,4-oxadiazoles, the C2 and C5 carbons typically appear in the 150-165 ppm range.[6]

| Predicted ¹³C NMR Data | |

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 160 - 170 |

| C-2 (Oxadiazole) | 155 - 165 |

| C-5 (Oxadiazole) | 150 - 160 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure complete dissolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the oxadiazole ring.

| Expected IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 |

| C=N stretch (Oxadiazole) | 1610 - 1650 |

| C-O-C stretch (Oxadiazole) | 1020 - 1070 |

| N-N stretch (Oxadiazole) | 900 - 950 |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Molecular Ion:

-

[M]⁺˙: m/z = 114.01

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the carboxyl group and cleavage of the oxadiazole ring.

Caption: Predicted mass fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a comprehensive overview of the expected NMR, IR, and Mass Spectrometry data, along with detailed experimental protocols. By leveraging this information, researchers can confidently identify and characterize this important heterocyclic building block, facilitating its use in the development of novel therapeutic agents and other advanced materials.

References

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]

-

1,3,4-Oxadiazole. PubChem. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

1,3,4-Oxadiazole-2-thiol. PubChem. [Link]

-

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. PubChem. [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]

-

1,3,4-Oxadiazole, 2,5-diphenyl-. NIST WebBook. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. [Link]

-

1,3,4-Oxadiazole, 2,5-diphenyl-. NIST WebBook. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The 1,3,4-Oxadiazole Core: A Historical and Technical Guide to a Privileged Scaffold

Introduction: The Unassuming Heterocycle That Shaped Modern Medicine

In the vast lexicon of organic chemistry, few molecular frameworks have demonstrated the versatility and therapeutic impact of the 1,3,4-oxadiazole ring. This five-membered aromatic heterocycle, composed of two nitrogen atoms, one oxygen atom, and two carbon atoms, has evolved from a chemical curiosity into a cornerstone of modern drug discovery. Its unique physicochemical properties, including metabolic stability, favorable electronic characteristics, and its capacity to act as a bioisosteric replacement for labile functional groups, have cemented its status as a "privileged scaffold."

This guide provides an in-depth exploration of the 1,3,4-oxadiazole core, designed for researchers, medicinal chemists, and drug development professionals. We will journey from its initial discovery and the classical synthetic routes that first brought it to light, to the innovative methodologies that define its contemporary preparation. By understanding the history and the causal logic behind its synthesis and application, we can better appreciate and leverage the power of this remarkable heterocycle in the development of next-generation therapeutics.

Part 1: Discovery and the Dawn of Classical Synthesis

The story of 1,3,4-oxadiazole begins not with a flash of insight, but with the methodical exploration of heterocyclic chemistry. The first preparation of the parent, unsubstituted 1,3,4-oxadiazole was reported by Ainsworth in 1965.[1] This seminal work involved the thermolysis of formylhydrazone ethylformate at atmospheric pressure, a straightforward yet foundational method that opened the door to this new class of compounds.[1]

Following this discovery, the development of synthetic routes focused primarily on two robust and widely adopted strategies: the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of acylhydrazones. These classical methods became the workhorses for producing substituted 1,3,4-oxadiazoles for decades.

The Foundational Pillar: Cyclodehydration of 1,2-Diacylhydrazines

The most common classical approach involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate with the elimination of a water molecule. The primary challenge in this synthesis is the dehydration step, which necessitates the use of powerful and often harsh dehydrating agents.

Causality in Reagent Choice: The selection of reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) was driven by their high oxophilicity.[2] These reagents readily react with the oxygen atoms of the diacylhydrazine, facilitating the formation of a reactive intermediate that undergoes subsequent ring closure to form the stable aromatic oxadiazole ring. While effective, these conditions often required high temperatures and were intolerant of sensitive functional groups, limiting the structural diversity of the resulting compounds.

Experimental Protocol: Classical Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

-

Preparation of 1,2-Dibenzoylhydrazine:

-

To a solution of benzhydrazide (1.0 eq) in a suitable solvent like pyridine or dioxane, slowly add benzoyl chloride (1.1 eq) under cooling in an ice bath.

-

Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove pyridine/salts, and dry to obtain 1,2-dibenzoylhydrazine.

-

-

Cyclodehydration:

-

Add the dried 1,2-dibenzoylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 volumes).

-

Heat the mixture under reflux for 2-4 hours. The reaction mixture typically becomes a clear solution.

-

After completion, carefully pour the cooled reaction mixture onto crushed ice to decompose the excess POCl₃.

-

The solid 2,5-diphenyl-1,3,4-oxadiazole precipitates out.

-

Filter the product, wash with a dilute sodium bicarbonate solution and then with water until neutral.

-

Recrystallize the crude product from ethanol or a similar solvent to yield the purified product.

-

Caption: Classical synthetic pathways to 1,3,4-oxadiazoles.

Part 2: The Ascent of a Privileged Scaffold in Medicinal Chemistry

The transition of the 1,3,4-oxadiazole from a mere heterocyclic entity to a "privileged scaffold" was driven by the pressing needs of drug development. Medicinal chemists recognized its potential to solve common problems related to drug metabolism, stability, and target engagement.

The Power of Bioisosterism

The core value of the 1,3,4-oxadiazole ring in drug design lies in its function as a bioisostere . It serves as a stable, non-hydrolyzable surrogate for chemically vulnerable ester and amide functionalities.[3]

-

Metabolic Stability: Esters are rapidly cleaved by esterase enzymes in the body, and amides by amidases. Replacing these groups with the robust aromatic 1,3,4-oxadiazole ring significantly enhances the metabolic stability and pharmacokinetic profile of a drug candidate.[4]

-

Conformational Rigidity: Unlike the flexible ester or amide bond, the oxadiazole ring is a rigid, planar structure. This conformational lock can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.

-

Hydrogen Bonding: The two nitrogen atoms in the ring act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of a carbonyl oxygen in an amide or ester, thus preserving crucial interactions with the target protein.[5]

Caption: Bioisosteric replacement of labile groups with the stable 1,3,4-oxadiazole ring.

Notable Drugs Incorporating the 1,3,4-Oxadiazole Core

The success of this strategy is validated by the number of marketed drugs and late-stage clinical candidates that feature the 1,3,4-oxadiazole core.

| Drug Name | Therapeutic Area | Function of the Oxadiazole Ring |

| Raltegravir | Antiviral (HIV) | Metal-chelating pharmacophore, contributes to binding HIV integrase.[1][6][7] |

| Zibotentan | Anticancer | Serves as a key structural element for endothelin receptor antagonism.[3][8][9] |

| Nesapidil | Antihypertensive | Core structural component for pharmacological activity.[10] |

| Furamizole | Antibiotic | Essential part of the pharmacophore responsible for antimicrobial action.[4][7] |

Part 3: The Modern Synthetic Revolution

While classical methods were pivotal, their limitations spurred the development of a new generation of synthetic strategies. The modern era of 1,3,4-oxadiazole synthesis is characterized by milder reaction conditions, greater functional group tolerance, improved efficiency, and the adoption of environmentally benign approaches.[11]

Key Modern Methodologies

-

Iodine-Mediated Oxidative Cyclization: This transition-metal-free approach has become exceptionally popular. It utilizes molecular iodine (I₂) as a mild oxidant to convert acylhydrazones directly into 1,3,4-oxadiazoles.[10] The reaction proceeds under basic conditions (e.g., K₂CO₃) and is often scalable and operationally simple.[11]

-

Metal- and Photoredox-Catalyzed Reactions: The use of catalysts like Fe(III)/TEMPO enables the oxidative cyclization of aroyl hydrazones using oxygen as the ultimate oxidant.[11] More recently, visible-light photoredox catalysis has emerged as a powerful, oxidant-free method, allowing the cyclization of acylhydrazones with H₂ as the only byproduct.[11]

-

Milder Dehydrating Agents: Harsh reagents like POCl₃ have been replaced by sophisticated alternatives. The Burgess reagent and XtalFluor-E are highly efficient for the cyclodehydration of 1,2-diacylhydrazines under much milder conditions, preserving sensitive functionalities.[2][12]

-

Convergent and One-Pot Syntheses: Modern strategies often seek to minimize step counts. Convergent approaches, such as the direct coupling of acyl hydrazides with α-bromo nitroalkanes, bypass the need to isolate the diacyl hydrazine intermediate, streamlining the synthesis.[5]

-

Green Chemistry Approaches: Mechanochemical synthesis, which involves reactions in a ball mill with minimal or no solvent, represents an environmentally friendly alternative to traditional solvent-based methods.[11]

Experimental Protocol: Modern Iodine-Mediated Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

-

Preparation of Acylhydrazone (One-Pot Variation):

-

In a round-bottom flask, dissolve an aldehyde (1.0 eq) and an acylhydrazide (1.0 eq) in a suitable solvent like ethanol or DMF.

-

Stir the mixture at room temperature for 1-2 hours to form the acylhydrazone intermediate in situ. The reaction can be gently heated if necessary.

-

-

Oxidative Cyclization:

-

To the crude acylhydrazone mixture, add potassium carbonate (K₂CO₃, 2.0 eq) and molecular iodine (I₂, 1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring progress by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Raltegravir - Wikipedia [en.wikipedia.org]

- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]

- 8. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. jchemrev.com [jchemrev.com]

- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

Methodological & Application

Introduction: The 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

An Application Guide for the Synthesis of 1,3,4-Oxadiazole-2-carboxylic Acids from Hydrazides

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention from medicinal chemists. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functionalities make it a cornerstone in the design of novel therapeutic agents.[1][2] The introduction of a carboxylic acid moiety at the 2-position further enhances its utility, providing a critical handle for modulating physicochemical properties, improving aqueous solubility, and establishing key interactions with biological targets. This guide provides a detailed exploration of the synthetic routes to 5-substituted-1,3,4-oxadiazole-2-carboxylic acids, starting from readily available hydrazides, with a focus on the underlying mechanisms and practical, field-tested protocols.

Core Synthetic Strategy: From Hydrazide to Target Molecule

The most robust and widely adopted strategy for constructing the 1,3,4-oxadiazole-2-carboxylic acid core involves a multi-step sequence starting from an aromatic or aliphatic hydrazide. The overarching challenge is the introduction of a C2 synthon that carries the carboxylic acid functionality, or a stable precursor thereof. The most effective approach involves the use of an oxalic acid derivative, which provides the necessary two-carbon unit for cyclization.

The general workflow can be visualized as a three-stage process:

-

Acylation: Reaction of the starting hydrazide with an oxalic acid monoester derivative (e.g., ethyl chlorooxoacetate) to form a 1,2-diacylhydrazine intermediate.

-

Cyclodehydration: Intramolecular cyclization of the diacylhydrazine using a dehydrating agent to form the stable 1,3,4-oxadiazole ring, yielding the carboxylate ester.

-

Hydrolysis: Saponification of the ester to furnish the final this compound.

This staged approach provides excellent control over each transformation, allowing for the isolation and purification of intermediates, which is crucial for ensuring the final product's purity.

Mechanism Spotlight: The Cyclodehydration Cascade

The key ring-forming step, cyclodehydration, is critical for the successful synthesis of the 1,3,4-oxadiazole core.[3][4] While various reagents can effect this transformation, phosphorus oxychloride (POCl₃) remains one of the most efficient and commonly used.[1][5]

The mechanism proceeds through several distinct steps:

-

Activation: The less sterically hindered carbonyl oxygen of the diacylhydrazine intermediate attacks the electrophilic phosphorus center of POCl₃.

-

Enolization: A subsequent proton transfer leads to an enol-like intermediate, which is primed for cyclization.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazide attacks the activated carbonyl carbon, forming the five-membered ring.

-

Elimination & Aromatization: A final elimination sequence removes the phosphate leaving group and a proton, resulting in the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Understanding this pathway is crucial for troubleshooting. For instance, incomplete dehydration may lead to low yields, suggesting the need for more forcing conditions or a more potent dehydrating agent.

Comparative Analysis of Dehydrating Agents

The choice of dehydrating agent is a critical parameter that can significantly impact reaction efficiency, yield, and substrate scope. While phosphorus oxychloride is a workhorse, other reagents offer advantages in specific contexts, particularly concerning milder conditions or functional group tolerance.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| POCl₃ | Reflux, neat or in solvent | High efficiency, cost-effective, widely used.[1] | Harsh conditions, can be corrosive, requires careful quenching. |

| SOCl₂ | Reflux, neat or in solvent | Potent dehydrating agent, volatile byproducts.[1] | Generates HCl gas, harsh conditions. |

| Polyphosphoric Acid (PPA) | High temperature (120-160 °C) | Strong dehydrating and acidic medium.[1] | Viscous, difficult to work with, harsh workup. |

| Triphenylphosphine (PPh₃) / CX₄ | 60 °C, DCM or Toluene | Milder conditions (Robinson-Gabriel type).[4] | Stoichiometric phosphine oxide byproduct removal. |

| Burgess Reagent | Mild conditions, THF | Very mild, high functional group tolerance. | Expensive, moisture-sensitive. |

| TBTU | 50 °C, DMF with base | Efficient for cyclodesulfurization routes, common in peptide chemistry. | More specialized, typically used for amino-oxadiazoles. |

Experimental Protocols

Safety Precaution: These protocols involve corrosive and hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

This protocol details the synthesis starting from commercially available benzohydrazide.

Part A: Synthesis of Ethyl 2-(2-benzoylhydrazono)acetate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzohydrazide (13.6 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add pyridine (8.7 mL, 110 mmol, 1.1 equiv) dropwise to the stirred solution.

-

Acylation: Add a solution of ethyl chlorooxoacetate (11.7 mL, 105 mmol, 1.05 equiv) in anhydrous DCM (20 mL) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1M HCl (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diacylhydrazine product is often a solid and can be purified by recrystallization from ethanol or used directly in the next step.

Part B: Synthesis of Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate

-

Reaction Setup: To the crude diacylhydrazine from Part A (approx. 100 mmol), cautiously add phosphorus oxychloride (POCl₃, 30 mL) in a flask equipped with a reflux condenser. (Caution: Exothermic reaction, perform in a fume hood).

-

Cyclodehydration: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3 hours. The solution should become homogeneous.

-

Quenching: Cool the reaction mixture to room temperature and then very slowly pour it onto crushed ice (500 g) with vigorous stirring. (Caution: Highly exothermic and releases HCl gas).

-

Extraction: A solid precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral. If extracted, combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate. The crude ester can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization.

Part C: Hydrolysis to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

-

Saponification: Dissolve the purified ethyl ester from Part B (e.g., 10.9 g, 50 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).

-

Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 4.2 g, 100 mmol, 2.0 equiv) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2M HCl.

-

Isolation: A white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration.

-

Purification and Characterization: Wash the solid with cold water and dry under vacuum. The final product's identity and purity should be confirmed by NMR (¹H, ¹³C), IR spectroscopy (noting the appearance of a broad O-H stretch for the carboxylic acid and disappearance of the ester C-H signals), and mass spectrometry.

Troubleshooting and Expert Insights

-

Low Yield in Cyclization (Part B): If the yield is poor, ensure the starting diacylhydrazine is completely dry. Water will consume the dehydrating agent. The reaction time can be extended, or a stronger agent like PPA can be tried, although this complicates the workup.

-

Difficulty in Hydrolysis (Part C): The oxadiazole ester can sometimes be resistant to hydrolysis. If the reaction stalls, gentle heating (40-50 °C) can be applied. Alternatively, using NaOH in methanol/water can be more effective, but risks transesterification if not carefully controlled.

-

Alternative C2 Synthon: For sensitive substrates, using oxalyl chloride is highly reactive and difficult to control. Diethyl oxalate can be used in a two-step process (acylation followed by cyclization), but often requires higher temperatures. Ethyl chlorooxoacetate provides a good balance of reactivity and selectivity.

-

One-Pot Procedures: While attractive, one-pot syntheses combining acylation and cyclization can be lower-yielding due to competing side reactions.[6][7] They are best suited for library synthesis where throughput is prioritized over yield. A stepwise approach is recommended for preparing high-purity material.

Conclusion

The synthesis of 5-substituted-1,3,4-oxadiazole-2-carboxylic acids from hydrazides is a reliable and scalable process that provides access to valuable building blocks for drug discovery and materials science. The presented three-stage protocol, centered on the cyclodehydration of a diacylhydrazine intermediate, offers a robust and well-understood path to the target compounds. By carefully selecting the dehydrating agent and controlling the reaction conditions, researchers can efficiently synthesize a diverse array of these important heterocyclic scaffolds.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

Ng, Y. X. (2018). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Retrieved from [Link]

-

Aslam, M., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Retrieved from [Link]

-

Lee, S., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega. Retrieved from [Link]

-

Science of Synthesis. (2002). Product Class 8: 1,3,4-Oxadiazoles. Thieme. Retrieved from [Link]

-

Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Retrieved from [Link]

-

Zhang, Y., et al. (2025). A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate. Retrieved from [Link]

-

Shaik, F., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Retrieved from [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Douglas, C. J., et al. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Retrieved from [Link]

-

Shaik, F., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Retrieved from [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Retrieved from [Link]

-

Douglas, C. J., et al. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Institutes of Health. Retrieved from [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. eprints.utar.edu.my [eprints.utar.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids: An Application and Protocol Guide

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 2,5-disubstituted 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle is recognized for its favorable pharmacokinetic properties, often serving as a bioisostere for esters and amides to enhance hydrolytic stability.[1] Its applications are vast, with derivatives being investigated as anticancer, antimicrobial, and antiviral agents.[1][3] A notable example is the antiretroviral drug raltegravir, which incorporates this key structural unit.[1] Beyond pharmaceuticals, these compounds exhibit high thermal and chemical stability, making them valuable in the development of heat-resistant polymers and other advanced materials.[4]

Traditionally, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves multi-step sequences, often starting with the formation of 1,2-diacylhydrazines or N-acylhydrazones, followed by dehydrative cyclization.[1][5] While effective, these methods can be time-consuming and may lack the versatility required for rapid library synthesis in drug discovery. The development of one-pot methodologies directly from readily available carboxylic acids represents a significant advancement, streamlining access to this important class of compounds.[1][5] This guide provides a detailed exploration of a robust one-pot synthesis strategy, offering in-depth protocols and expert insights for researchers in the field.

Mechanistic Underpinnings: From Carboxylic Acids to the Oxadiazole Ring

The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from two different carboxylic acids typically proceeds through the in-situ formation of an acylhydrazide intermediate, followed by a cyclodehydration step. A common and effective approach involves the initial activation of one carboxylic acid, reaction with hydrazine to form a mono-acylhydrazide, followed by acylation with a second carboxylic acid (or its activated form) and subsequent cyclization.

A more streamlined one-pot, two-stage approach has been developed that begins with a carboxylic acid and utilizes N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole intermediate. This intermediate is then functionalized in the same pot via a copper-catalyzed cross-coupling reaction with an aryl iodide to yield the desired 2,5-disubstituted product.[1][5][6][7]

The key steps in this latter, highly efficient process are:

-

Formation of the Monosubstituted 1,3,4-Oxadiazole: The carboxylic acid reacts with NIITP, leading to the formation of a monosubstituted 1,3,4-oxadiazole. This transformation is typically carried out at an elevated temperature.

-

In-Situ C-H Functionalization: Without isolation of the intermediate, a copper catalyst, a ligand (such as 1,10-phenanthroline), a base (like cesium carbonate), and an aryl iodide are introduced. The subsequent copper-catalyzed C-H arylation at the 5-position of the oxadiazole ring furnishes the final 2,5-disubstituted product.[5][6]

This one-pot strategy significantly reduces the number of synthetic steps and purification procedures, enhancing overall efficiency.[1][5]

Figure 1. Workflow for the one-pot, two-stage synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via NIITP and Copper-Catalyzed Arylation

This protocol is adapted from a procedure developed by Matheau-Raven and Dixon and has been shown to be effective for a broad range of carboxylic acids and aryl iodides.[5][6][7]

Materials:

-

Carboxylic acid (1.0 equiv)

-

N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

-

Anhydrous 1,4-dioxane

-

Aryl iodide (2.5 equiv)

-

1,10-Phenanthroline (40 mol %)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Copper(I) iodide (CuI) (20 mol %)

-

Schlenk tube or other suitable reaction vessel for inert atmosphere

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate/oil bath

-

Ethyl acetate (EtOAc)

-

Silica gel for purification

Procedure:

Stage 1: Formation of the Monosubstituted 1,3,4-Oxadiazole

-

To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[5][6]

-

Evacuate and backfill the Schlenk tube with nitrogen at least three times to ensure an inert atmosphere.[5][6]

-

Add anhydrous 1,4-dioxane (0.50 mL, to achieve a concentration of 0.40 M) via syringe.[5][6]

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[5][6]

Stage 2: Copper-Catalyzed C-H Arylation

-

After 3 hours, cool the reaction mixture to room temperature.[5][6]

-

Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), and copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %).[5][6]

-

Add an additional portion of anhydrous 1,4-dioxane (0.50 mL, to bring the total concentration to 0.20 M).[5][6]

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.[5][6]

Work-up and Purification:

-

After 18 hours, cool the reaction to room temperature.[5][6]

-

Filter the reaction mixture through a plug of silica gel, washing with ethyl acetate.[5][6]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[5][6]

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.[5]

Protocol 2: Alternative One-Pot Synthesis using a Dehydrating Agent

This protocol represents a more traditional one-pot approach where a diacylhydrazine is formed in situ and then cyclized using a dehydrating agent. Propylphosphonic anhydride (T3P®) is a mild and efficient reagent for this transformation.[8][9]

Materials:

-

Carboxylic acid 1 (1.0 equiv)

-

Coupling agent (e.g., EDC, HOBt)

-

Acylhydrazide (formed in situ or added) (1.0 equiv)

-

Propylphosphonic anhydride (T3P®) (as a solution in a suitable solvent, e.g., ethyl acetate)

-

Anhydrous aprotic solvent (e.g., dichloromethane, ethyl acetate)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the first carboxylic acid (1.0 equiv) and a coupling agent like EDC/HOBt in an anhydrous aprotic solvent.

-

Add the second carboxylic acid hydrazide (1.0 equiv) to the mixture. If starting from two carboxylic acids, the hydrazide can be pre-formed or generated in situ by reacting one of the activated carboxylic acids with hydrazine.

-

Stir the reaction at room temperature until the formation of the diacylhydrazine intermediate is complete (monitor by TLC or LC-MS).

-

Add a base such as triethylamine to the reaction mixture.

-

Slowly add the T3P® solution to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction at room temperature or with gentle heating until the cyclodehydration is complete.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Data Presentation and Characterization

The successful synthesis of 2,5-disubstituted 1,3,4-oxadiazoles should be confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The disappearance of the carboxylic acid proton and the appearance of aromatic and substituent protons in the expected regions and with the correct integrations and coupling patterns. |

| ¹³C NMR | The appearance of characteristic signals for the oxadiazole ring carbons (typically in the range of 155-165 ppm), along with signals for the substituent carbons. |

| FT-IR | The absence of the broad O-H stretch of the carboxylic acid and the appearance of characteristic C=N and C-O-C stretching frequencies for the oxadiazole ring. |

| Mass Spectrometry | The observation of the molecular ion peak corresponding to the calculated mass of the desired product. |

The scope of the one-pot synthesis using NIITP has been demonstrated to be broad, tolerating a variety of functional groups on both the carboxylic acid and the aryl iodide.[1][5]

Table 1: Representative Examples of Synthesized 2,5-Disubstituted 1,3,4-Oxadiazoles via the NIITP/Copper-Catalyzed Method [5]

| Entry | Carboxylic Acid | Aryl Iodide | Product | Isolated Yield (%) |

| 1 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |

| 2 | 4-Fluorobenzoic acid | 4-tert-Butyliodobenzene | 2-(4-Fluorophenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | 75 |

| 3 | 4-Fluorobenzoic acid | 4-Iodobenzonitrile | 4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)benzonitrile | 72 |

| 4 | 4-Methoxybenzoic acid | Iodobenzene | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 80 |

| 5 | Thiophene-2-carboxylic acid | 4-Iodobenzonitrile | 4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzonitrile | 65 |

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. The quality of the NIITP is also crucial.

-

Low Yields: Low yields in the copper-catalyzed arylation step may be due to catalyst deactivation. Ensure the reaction is maintained under a strict inert atmosphere. The choice of ligand and base can also be optimized for specific substrates.

-

Purification Challenges: The triphenylphosphine oxide byproduct from the NIITP reagent can sometimes complicate purification. Careful column chromatography is typically effective for its removal.

-

Substrate Scope: While the NIITP method is broad, highly electron-deficient or sterically hindered carboxylic acids or aryl iodides may require optimization of the reaction conditions (e.g., higher temperatures, longer reaction times, or different catalyst systems).

Conclusion

The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids represents a highly efficient and versatile strategy for accessing this privileged scaffold. The protocols detailed herein, particularly the NIITP-mediated approach, offer a streamlined pathway that is amenable to the synthesis of diverse libraries of compounds for applications in drug discovery and materials science. By understanding the underlying mechanisms and following the detailed experimental procedures, researchers can effectively implement these methods to accelerate their research and development efforts.

References

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

-

Gębicka, K., & Kaczmarek, M. T. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7842. [Link]

-

Organic Chemistry Portal. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

Nayak, S. K., et al. (2020). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Tropical Journal of Pharmaceutical Research, 19(7), 1499-1508. [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Current Organic Chemistry, 27(11), 896-921. [Link]

-

Guin, S., et al. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27365–27373. [Link]

-

Kamal, A., et al. (2015). T3P as an Efficient Cyclodehydration Reagent for the One-Pot Synthesis of 2-Amino-1,3,4-oxadiazoles. Journal of Chemical Sciences, 127(5), 797-801. [Link]

-

Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4785-4790. [Link]

-

Kelarev, V. I., et al. (2000). Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping. Chemistry of Heterocyclic Compounds, 36(2), 207-213. [Link]

-

One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. (2016). Monatshefte für Chemie - Chemical Monthly, 147(7), 1261-1267. [Link]

-

Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron, 65(48), 9989-9996. [Link]

-

Narayana Swamy Golla et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. [Link]

-

One‐pot Synthesis of 2,5‐Disubstituted‐1,3,4‐oxadiazoles Based on the Reaction of N,N‐Dimethyl Amides with Acid Hydrazides. (2014). Journal of the Chinese Chemical Society, 61(8), 903-908. [Link]

-

Mild and convenient one-pot synthesis of 1,3,4-oxadiazoles. (2012). Tetrahedron Letters, 53(39), 5240-5243. [Link]

-

A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. (2006). Letters in Organic Chemistry, 3(4), 289-291. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020). Lupine Publishers. [Link]

-

Asadipour, A., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Jundishapur Journal of Microbiology, 6(9), e7130. [Link]

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Application Notes & Protocols: A Scientist's Guide to Synthesizing Novel Derivatives from 1,3,4-Oxadiazole-2-carboxylic Acid

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have cemented its status as a privileged scaffold.[1][2] Notably, it serves as a bioisostere for amide and ester functionalities, offering improved pharmacokinetic profiles and hydrolytic stability in drug candidates.[3] Molecules incorporating this heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3]

1,3,4-Oxadiazole-2-carboxylic acid is a particularly valuable starting material. It provides a pre-formed, stable heterocyclic core with a reactive carboxylic acid handle, enabling chemists to readily explore a diverse chemical space through derivatization. This guide provides detailed protocols and the underlying scientific rationale for converting this versatile building block into novel amide and ester derivatives, critical for structure-activity relationship (SAR) studies in drug discovery.

Core Principle: The Necessity of Carboxylic Acid Activation

A carboxylic acid's hydroxyl group is a poor leaving group, rendering it insufficiently reactive for direct condensation with most amines or alcohols under mild conditions. Furthermore, amines, being basic, will readily deprotonate the acidic carboxylic acid, leading to a non-productive acid-base reaction that forms a stable carboxylate salt and halts nucleophilic attack.[4]

Therefore, the foundational step in any derivatization is the activation of the carboxyl group. This is achieved by converting the hydroxyl into a better leaving group. We will explore two robust and widely adopted strategies:

-

Conversion to a Highly Reactive Acyl Chloride: A classic, high-yielding method ideal for a broad range of nucleophiles.

-

In Situ Activation with Coupling Reagents: A milder, one-pot approach favored in modern synthesis for its operational simplicity and compatibility with sensitive functional groups.

Workflow 1: Synthesis of Novel Amide Derivatives

Amide bond formation is arguably the most critical reaction in medicinal chemistry. The following protocols provide two reliable pathways to synthesize a library of novel 1,3,4-oxadiazole-2-carboxamides.

Method A: The Acyl Chloride Pathway

This two-step approach first involves the synthesis and isolation of the highly electrophilic 1,3,4-oxadiazole-2-carbonyl chloride, which then readily reacts with a chosen amine.

Causality & Experimental Choice: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because it reacts with the carboxylic acid to form a chlorosulfite intermediate, converting the hydroxyl into an excellent leaving group.[5] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they are easily removed.[6] The reaction is typically run neat or in a non-protic solvent at reflux to drive it to completion.[7]

Detailed Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add this compound (1.0 eq).

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~5.0 eq, used as both reagent and solvent) under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 76 °C) and stir for 2-4 hours.

-

Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by TLC or LC-MS against the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap). The resulting crude 1,3,4-oxadiazole-2-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification.

Causality & Experimental Choice: The acyl chloride is highly electrophilic and will react rapidly with the nucleophilic amine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl generated during the reaction.[8] Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Protocol:

-

Setup: Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Acyl Chloride Addition: Dissolve the crude 1,3,4-oxadiazole-2-carbonyl chloride (1.0 eq) from Step 1.1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitoring: Track the consumption of the acyl chloride using TLC.

-

Work-up & Purification:

-

Quench the reaction with water.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide derivative.[1]

-

Method B: One-Pot Amide Synthesis via EDC/HOBt Coupling

This method avoids the harsh conditions of acyl chloride formation and is ideal for substrates with sensitive functional groups.

Causality & Experimental Choice: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] However, this intermediate can be unstable and may rearrange. The addition of 1-Hydroxybenzotriazole (HOBt) traps this intermediate to form an HOBt-active ester.[9] This active ester is less prone to side reactions and efficiently undergoes aminolysis to form the desired amide bond, regenerating HOBt. The byproducts are a soluble urea derivative and HOBt, which are easily removed during aqueous work-up.[9][10]

Detailed Protocol:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

-

Base Addition (if necessary): If the amine is used as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (2.5 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification:

-

If using DMF, remove it under high vacuum.

-

Dilute the residue with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: Representative Amide Syntheses

| Entry | Amine Component | Coupling Method | Solvent | Typical Yield Range |

| 1 | Aniline | Acyl Chloride | DCM | 85-95% |

| 2 | Benzylamine | EDC/HOBt | DMF | 75-90% |

| 3 | Pyrrolidine | Acyl Chloride | DCM | 80-95% |

| 4 | Glycine Methyl Ester | EDC/HOBt | DMF/DCM | 70-85% |

Visualization: Synthetic Pathways to Amide Derivatives

Caption: Overview of synthetic strategies for amide synthesis.

Visualization: Mechanism of EDC/HOBt Coupling

Caption: The role of HOBt in trapping the reactive intermediate.

Workflow 2: Synthesis of Novel Ester Derivatives

The most direct and reliable method for synthesizing esters from this compound is via the acyl chloride intermediate, leveraging its high reactivity.

Method: Esterification via Acyl Chloride

Causality & Experimental Choice: Similar to amide synthesis, the reaction between an acyl chloride and an alcohol produces HCl. While some robust alcohols react readily, the inclusion of a mild, non-nucleophilic base like pyridine is often beneficial. Pyridine not only scavenges the generated HCl but also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the esterification.

Detailed Protocol:

-

Prerequisite: Prepare 1,3,4-oxadiazole-2-carbonyl chloride as described in Step 1.1 .

-

Setup: In a flask under a nitrogen atmosphere, dissolve the desired alcohol (1.2 eq) and pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 1,3,4-oxadiazole-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours.

-

Monitoring & Work-up: Follow the monitoring and work-up procedures outlined in Step 1.2 . Purification is typically achieved via column chromatography.

General Laboratory Procedures

Reaction Monitoring

-

Thin-Layer Chromatography (TLC): Routinely check reaction progress by spotting a small aliquot of the reaction mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). Visualize spots using a UV lamp (254 nm). The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates reaction progression.

Purification

-

Column Chromatography: This is the most common method for purifying the final derivatives.[1] A slurry of silica gel in a non-polar solvent (e.g., hexanes) is packed into a glass column. The crude product is loaded onto the top, and a gradient of increasingly polar solvent (e.g., ethyl acetate in hexanes) is passed through to elute the compounds based on polarity.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[11]

Structural Confirmation

The identity and purity of all novel derivatives must be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the amide or ester).

Conclusion

This compound is a powerful scaffold for generating novel molecular entities for drug discovery and materials science. By leveraging either the robust acyl chloride pathway or the mild, one-pot EDC/HOBt coupling method, researchers can efficiently synthesize diverse libraries of amide and ester derivatives. The protocols and rationale provided herein offer a solid foundation for these synthetic endeavors, enabling the rapid exploration of chemical space around this valuable heterocyclic core.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic-Chemistry.org. [Link]

-

Asif, M. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry Proceedings. [Link]

-

Asif, M. (2022). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry Proceedings. [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

-

ResearchGate. (n.d.). Synthetic route for the preparation of 1,3,4-oxadiazole derivatives (3a–p). [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Uslu, H., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

-

Głowacka, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. [Link]

-

Kumar, D., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic-Chemistry.org. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. [Link]

-

All 'Bout Chemistry. (2023). Reaction of Carboxylic acid with Thionyl chloride. YouTube. [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

-

Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Esterification of 1,3,4-Oxadiazole-2-carboxylic Acid

Introduction: The Strategic Importance of 1,3,4-Oxadiazole Esters in Drug Discovery

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic motif.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The ester derivatives of 1,3,4-oxadiazole-2-carboxylic acid, in particular, serve as crucial intermediates in the synthesis of more complex bioactive molecules.[3][4] They can act as bioisosteres for amides and esters, enhancing pharmacokinetic properties such as metabolic stability and cell permeability.[3] The ability to efficiently and selectively synthesize a diverse library of these esters is therefore of paramount importance to researchers in drug development.

This guide provides detailed protocols and scientific rationale for three robust methods for the esterification of this compound:

-

Classical Fischer-Speier Esterification: A straightforward, acid-catalyzed method suitable for simple, unhindered alcohols.

-

Steglich Esterification: A mild, coupling agent-mediated approach ideal for acid-sensitive substrates and sterically hindered alcohols.

-

Acyl Chloride Formation followed by Alcoholysis: A highly efficient, two-step method for rapid and high-yielding ester synthesis.

Method 1: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5] It is an equilibrium-driven process, and thus, reaction conditions are manipulated to favor product formation.[5]

Scientific Rationale & Mechanism

The Fischer-Speier esterification proceeds via an acid-catalyzed nucleophilic acyl substitution.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product. The use of a large excess of the alcohol or the removal of water as it is formed is crucial to drive the equilibrium towards the ester.[5]

Caption: Fischer-Speier Esterification Workflow.

Detailed Protocol: Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

| Reagent | MW | Equivalents | Amount |

| 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid | 190.16 | 1.0 | 1.90 g (10 mmol) |

| Ethanol (absolute) | 46.07 | Solvent | 50 mL |

| Sulfuric acid (conc.) | 98.08 | Catalyst | 0.5 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (1.90 g, 10 mmol).

-

Add absolute ethanol (50 mL) to the flask.

-

Slowly and carefully, add concentrated sulfuric acid (0.5 mL) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the crude product by recrystallization from ethanol or by column chromatography.

Method 2: Steglich Esterification (DCC/DMAP Coupling)

This method is exceptionally mild and is the preferred choice for substrates that are sensitive to acidic conditions or when using sterically hindered alcohols.[6] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6]

Scientific Rationale & Mechanism

The Steglich esterification avoids the harsh acidic conditions of the Fischer method.[7] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[7] The alcohol can then attack this intermediate to form the ester and dicyclohexylurea (DCU), a stable byproduct.[7] However, this reaction can be slow and prone to a side reaction where the O-acylisourea rearranges to a stable N-acylurea. DMAP is added as a nucleophilic catalyst to prevent this side reaction.[6][7] DMAP reacts with the O-acylisourea to form a more reactive acylpyridinium intermediate ("active ester"), which rapidly reacts with the alcohol to give the desired product.[7]

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]